二氢鲁米酮

描述

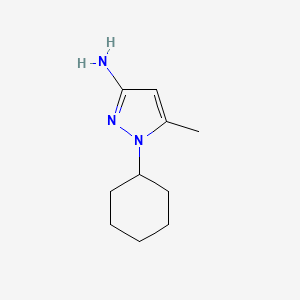

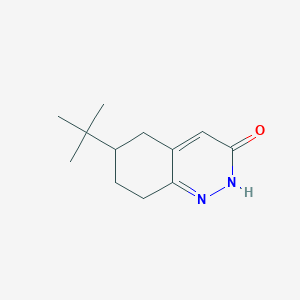

Dihydrolanosterol, also known as 24,25-Dihydrolanosterol or Lanostenol, is a sterol and the C24-25 hydrogenated products of lanosterol . It can be demethylated by mammal or yeast cytochrome P450 sterol 14alpha-demethylase . It is a natural sterol used to induce degradation of 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGCR) .

Synthesis Analysis

The synthesis of dihydrolanosterol is part of the cholesterol biosynthesis pathway. It is derived from lanosterol and involves the same biochemical reactions and intermediates as the Bloch and Kandutsch–Russell pathways . The favored pathway for cholesterol biosynthesis is the Kandutsch–Russell pathway .Molecular Structure Analysis

Dihydrolanosterol has a molecular formula of C30H52O . It has a molecular weight of 428.73 . The structure of dihydrolanosterol is similar to other sterols, differing mostly by the number of double bonds and substituents on the sterol ring .Chemical Reactions Analysis

Dihydrolanosterol is involved in the 14α-demethylation reaction of human P450 51A1 . This reaction is highly processive, with dissociation rates of P450 51A1-dihydrolanosterol and the 14α-alcohol and 14α-aldehyde complexes being 1 to 2 orders of magnitude less than the forward rates of competing oxidations .Physical And Chemical Properties Analysis

Dihydrolanosterol is a solid substance with a molecular weight of 428.73 and a molecular formula of C30H52O . It should be stored at -20°C .科学研究应用

生产和分离技术

Dihydrolanosterol参与了甾醇的生产。Kavtaradze等人(2004年)描述了一种低毒性、高产率的方法,可以从商业可获得的混合物中生产纯的鲁米酮和二氢鲁米酮。该过程涉及鲁米醇的一锅法生产,然后可以将其转化为纯度>97%的鲁米酮。所描述的方法提供了一种廉价高效的分离这些化合物的方式,标志着其在生物化学和药理学领域的重要性(Kavtaradze, Manley-Harris, & Nicholson, 2004)。

胆固醇生物合成抑制

Dihydrolanosterol在胆固醇生物合成中发挥作用。Hajjaj等人(2005年)发现稻曲霉产生的化合物可以在二氢鲁米酮下游的酶位点上抑制胆固醇合成。这一发现对于理解微生物对胆固醇生物合成的控制以及其在治疗与胆固醇相关的疾病中的潜在应用具有重要意义(Hajjaj, Duboc, Fay, Zbinden, Macé, & Niederberger, 2005)。

分析方法的发展

Skubic等人(2020年)开发了一种液相色谱/质谱联用方法(LC-MS)用于定量分析包括二氢鲁米酮在内的甾醇。这种方法在10种甾醇标准上得到验证,可以快速定量甾醇,促进了在胆固醇组学领域的研究和临床应用(Skubic, Vovk, Rozman, & Križman, 2020)。

抑制和机制探究

Morisak等人(2000年)合成了15α-氟-24,25-二氢鲁米酮作为鲁米酮14α-去甲基酶的潜在抑制剂和/或机制探针,该酶参与胆固醇生物合成。这项工作为进一步研究抑制机制和开发治疗用抑制剂奠定了基础(Morisak, Igata, & Yamamoto, 2000)。

氧感应机制

Nguyen等人(2007年)探讨了二氢鲁米酮在氧感应机制中的作用,该机制由胆固醇合成中的甲基化中间体和低氧激活的转录因子HIF-1α的联合作用介导。这项研究对于理解与氧气匮乏相关的生物化学途径以及其对胆固醇合成的影响具有重要意义(Nguyen, McDonald, Bruick, & DeBose-Boyd, 2007)。

安全和危害

未来方向

属性

IUPAC Name |

(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3/t21-,22-,25?,26?,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHGCLMLTWQZNJ-IODJPDIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CCC(C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(10S,13R,14R,17R)-4,4,10,13,14-Pentamethyl-17-((R)-6-methylhept-5-en-2-yl)-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzenamine, 4-[(2-propen-1-yloxy)methyl]-](/img/structure/B1428373.png)

![1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol](/img/structure/B1428374.png)

![2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine](/img/structure/B1428379.png)

![4-[(Oxolan-2-ylmethyl)amino]pyridine-2-carbonitrile](/img/structure/B1428381.png)

![1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B1428386.png)

![3,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1428393.png)